molecular formula C17H16Cl2N2O B4327617 1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Cat. No.: B4327617
M. Wt: 335.2 g/mol
InChI Key: OVBBRARSCRSULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a tetrahydronaphthalenyl group linked by a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with 1,2,3,4-tetrahydronaphthalene-2-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the tetrahydronaphthalenyl group, which may result in different chemical and biological properties.

    1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)thiourea: Contains a thiourea moiety instead of a urea moiety, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c18-15-8-7-14(10-16(15)19)21-17(22)20-13-6-5-11-3-1-2-4-12(11)9-13/h1-4,7-8,10,13H,5-6,9H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBBRARSCRSULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dichlorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.